molecular formula C7H16Cl2N2O2 B2541246 Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride CAS No. 2418593-95-8

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride

Cat. No.: B2541246
CAS No.: 2418593-95-8
M. Wt: 231.12
InChI Key: IMUVMMRTNLSDOI-RITPCOANSA-N
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Description

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate dihydrochloride is a chiral piperidine derivative with a stereospecific configuration at the 3R and 4R positions. This compound features an amino group at C3 and a methyl ester at C4, stabilized as a dihydrochloride salt for enhanced solubility and stability. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of opioid receptor antagonists and enzyme inhibitors. Key physicochemical properties include a high melting point (210–215°C) and significant optical rotation ([α]²⁵D +101° in methanol) .

Properties

IUPAC Name

methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)5-2-3-9-4-6(5)8;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROQJVWNWMHOAQ-PVNUIUKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCNC[C@@H]1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings.

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate is a piperidine derivative characterized by the presence of two stereocenters. The specific configuration (3R, 4R) contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Research indicates that compounds with piperidine structures often interact with various neurotransmitter receptors and enzymes. Methyl (3R,4R)-3-aminopiperidine-4-carboxylate has been shown to exhibit activity as follows:

  • Receptor Interaction : It may act as a ligand for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's disease .
  • Enzyme Inhibition : The compound has potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the metabolism of acetylcholine. This inhibition can enhance cholinergic signaling, beneficial in treating cognitive disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to methyl (3R,4R)-3-aminopiperidine-4-carboxylate have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to enhance cholinergic transmission. In models of Alzheimer's disease, it has been shown to improve cognitive function by increasing acetylcholine levels through AChE inhibition .

Case Studies

  • Cognitive Enhancement in Animal Models : In a study involving rat models of Alzheimer's disease, administration of methyl (3R,4R)-3-aminopiperidine-4-carboxylate resulted in significant improvements in memory tasks compared to control groups .
  • Anticancer Efficacy : A recent investigation into the cytotoxicity of piperidine derivatives revealed that methyl (3R,4R)-3-aminopiperidine-4-carboxylate induced apoptosis in FaDu cells with an IC50 value comparable to established chemotherapeutics .

Data Tables

Activity IC50 Value Reference
AChE Inhibition133.1 ± 3.2 µM
Cytotoxicity (FaDu)IC50 comparable to bleomycin

Comparison with Similar Compounds

Core Piperidine Derivatives with Varied Substituents

Compound Name Substituents/R-Groups Melting Point (°C) [α]²⁵D (Solvent) Molecular Formula Reference IDs
Methyl (3R,4R)-3-aminopiperidine-4-carboxylate dihydrochloride C3: NH₂; C4: COOCH₃ 210–215 +101° (MeOH) C₇H₁₄Cl₂N₂O₂
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride C3: F₂; C4: COOCH₃ Not reported Not reported C₇H₁₁F₂NO₂·HCl
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride C3: NHCH₃; C4: CH₃; N1: Benzyl Not reported Not reported C₁₄H₂₄Cl₂N₂
(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-... (8h) C7: OH; Piperidine: 3,4-dimethyl, 4-(3-MeOPh) High (exact value N/A) +93° (MeOH) C₃₀H₄₃Cl₂N₅O₃·3.25H₂O

Key Observations :

  • Amino vs.
  • Aromatic Substituents : Compounds with 3-methoxyphenyl or 3-hydroxyphenyl groups on the piperidine ring (e.g., 8h, 8i) exhibit increased molecular weight and complexity, which may enhance selectivity for opioid receptors .

Impact of Ester Modifications

Compound Name Ester Group Solubility Trends Synthetic Yield Reference IDs
Methyl (3R,4R)-3-aminopiperidine-4-carboxylate dihydrochloride Methyl ester High in polar solvents (MeOH) 39%
Ethyl (4R,5R)-5-(5,6-dichloro-1H-indol-3-yl)-... (from ) Ethyl ester Moderate (CH₂Cl₂) 44%
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride Benzoate ester Likely lower due to aromaticity Not reported

Key Observations :

  • Ester Size : Ethyl esters (e.g., ) may confer slightly higher lipophilicity than methyl esters, affecting membrane permeability.

Stereochemical and Optical Properties

Compound Name Configuration [α]²⁵D (c, Solvent) Chirality Impact
Methyl (3R,4R)-3-aminopiperidine-4-carboxylate dihydrochloride 3R,4R +101° (0.50, MeOH) Critical for binding to chiral receptors
(3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Fluorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-... (5) 3R,4R (piperidine) +174° (0.4, MeOH) Enhanced activity with fluorophenyl groups
rac-Methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride Racemic mixture Not applicable Reduced enantiomeric purity limits utility

Key Observations :

  • Optical Purity : High enantiomeric excess ([α]D > +100°) in the target compound and analogues correlates with biological activity, as seen in opioid antagonists .
  • Fluorine Effects : The 3-fluorophenyl derivative () shows a dramatic increase in optical rotation ([α]D +174°), suggesting conformational rigidity imparted by fluorine .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl (3R,4R)-3-aminopiperidine-4-carboxylate dihydrochloride?

The compound is typically synthesized via ester hydrolysis of a precursor such as methyl (3R,4R)-3-aminopiperidine-4-carboxylate under acidic conditions. A common method involves refluxing the precursor with hydrochloric acid (HCl) in water, followed by controlled evaporation and recrystallization to obtain the dihydrochloride salt . Key steps include maintaining precise pH control during salt formation and using anhydrous solvents to minimize side reactions.

Q. How can the stereochemical purity of this compound be verified?

Chiral HPLC or polarimetry are standard methods for confirming enantiomeric purity. For example, chiral stationary phases (e.g., cellulose- or amylose-based columns) can resolve diastereomers, while comparing optical rotation values with literature data ensures consistency with the (3R,4R) configuration . Nuclear Overhauser Effect (NOE) NMR experiments may also validate spatial arrangements of substituents.

Q. What safety protocols are critical when handling this compound in the lab?

Due to its hydrochloride salt form, the compound may release HCl vapors upon decomposition. Lab personnel must:

  • Use fume hoods for weighing and synthesis.
  • Wear nitrile gloves and safety goggles to avoid skin/eye contact (flush with water for 15 minutes if exposed) .
  • Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize yield and purity during large-scale synthesis?

Critical factors include:

  • Reaction stoichiometry : Excess HCl (1.5–2 eq.) ensures complete protonation of the amine and carboxylate groups.
  • Temperature control : Hydrolysis at 90–95°C minimizes byproduct formation .
  • Purification : Gradient recrystallization using ethanol/water mixtures (3:1 v/v) improves purity (>99%), while centrifugal filtration removes residual solvents .

Q. How should conflicting toxicity data be addressed in preclinical studies?

If toxicological data are inconsistent (e.g., acute vs. chronic exposure results):

  • Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate preliminary findings.
  • Cross-reference structural analogs: Piperidine derivatives with similar substituents often share metabolic pathways, aiding risk extrapolation .
  • Use computational tools (e.g., QSAR models) to predict absorption and hepatotoxicity .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, monitoring via LC-MS to identify hydrolysis products (e.g., free piperidine or carboxylic acid) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity trends.
  • Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate photodegradation .

Q. How is this compound utilized in drug discovery pipelines?

The (3R,4R)-stereochemistry and amine/carboxylate functional groups make it a versatile building block for:

  • Protease inhibitors : The piperidine core mimics transition states in enzymatic reactions.
  • GPCR-targeted ligands : The amino group facilitates hydrogen bonding with receptors (e.g., dopamine or serotonin receptors) .
  • Prodrug development : Ester hydrolysis in vivo can release active metabolites .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR (HSQC, HMBC) : Assigns coupling between ¹H and ¹³C nuclei, clarifying ambiguous signals (e.g., distinguishing NH₂ and CH₂ groups).
  • DEPT-135 : Differentiates CH₃, CH₂, and CH groups in crowded spectra .
  • Deuterium exchange : Adding D₂O quenches exchangeable NH signals, simplifying the aromatic region.

Methodological Considerations

Q. How to design a robust assay for evaluating the compound’s solubility?

  • Shake-flask method : Saturate aqueous buffers (varying pH) with the compound, filter, and quantify supernatant via UV spectrophotometry (λmax ~260 nm) .
  • Hildebrand solubility parameters : Compare with co-solvents (e.g., DMSO) to predict formulation compatibility.

Q. What computational tools aid in predicting its pharmacokinetic properties?

  • SwissADME : Estimates logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential.
  • Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) to prioritize lead optimization .

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